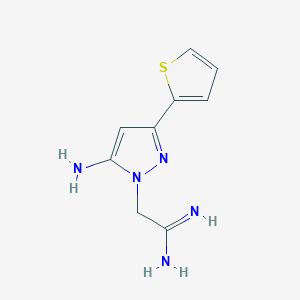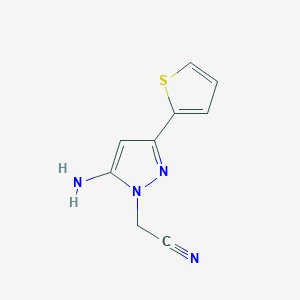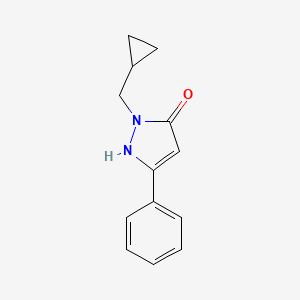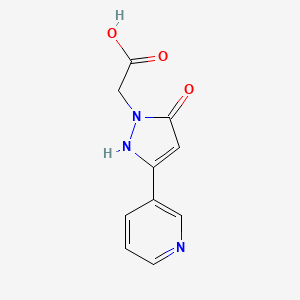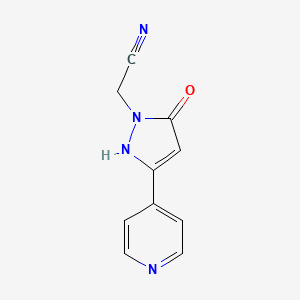![molecular formula C9H13ClN2 B1484034 3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2092725-11-4](/img/structure/B1484034.png)
3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
The compound “3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” belongs to the class of pyrazoles, which are a type of heterocyclic aromatic organic compound . Pyrazoles are known for their diverse functionality and stereochemical complexity in a five-membered ring structure .
Molecular Structure Analysis
Pyrazoles have a five-membered ring structure with two adjacent nitrogen atoms . The specific compound you mentioned would have additional functional groups attached to this basic structure.
Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, pyrazoles are known to be versatile scaffolds in organic synthesis and medicinal chemistry . They often serve as starting materials for the preparation of more complex heterocyclic systems .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazoles, in general, are known to exhibit tautomerism, which can influence their reactivity .
Scientific Research Applications
Medicinal Chemistry: Antituberculosis Agents
Pyrazole derivatives have been identified as potent antituberculosis agents. The structural motif of pyrazole is integral in the design of new drugs targeting Mycobacterium tuberculosis. The chloromethyl and ethyl groups in the compound may enhance its activity by increasing lipophilicity, aiding in better cell membrane penetration .
Antimicrobial Applications
The cyclopenta[c]pyrazole core is known to exhibit significant antimicrobial properties. This compound, with its specific substituents, could be synthesized for use as a lead compound in developing new antimicrobial agents, potentially effective against resistant strains of bacteria .
Agricultural Chemistry: Pesticides
In agriculture, pyrazole derivatives are used to create pesticides. The unique structure of “3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” could be utilized to develop novel pesticides with improved safety profiles and efficacy against a broad range of pests .
Organic Synthesis: Catalyst Development
This compound can serve as a precursor for the development of catalysts in organic synthesis. The chloromethyl group, in particular, can be a reactive site for further functionalization, leading to the creation of novel catalysts that can facilitate a variety of organic reactions .
Material Science: Photophysical Properties
Pyrazole derivatives have been explored for their photophysical properties, which are valuable in material science. They can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The specific substituents of this compound may influence its electronic properties, making it a candidate for such applications .
Bioorganic Chemistry: Enzyme Inhibition
The structure of cyclopenta[c]pyrazole is conducive to enzyme inhibition, which is crucial in drug development for various diseases. This compound could be modified to target specific enzymes, offering a pathway to treat diseases where enzyme regulation is a therapeutic strategy .
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities and can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .
Mode of Action
It’s worth noting that pyrazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound greatly influence its bioavailability and overall therapeutic efficacy .
Result of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
It’s worth noting that environmental factors can greatly influence the action and stability of chemical compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-2-12-9(6-10)7-4-3-5-8(7)11-12/h2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWLWYLJSDMVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



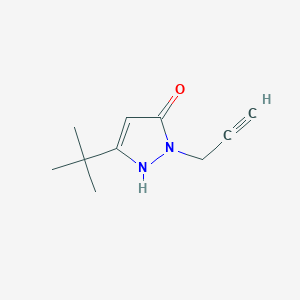
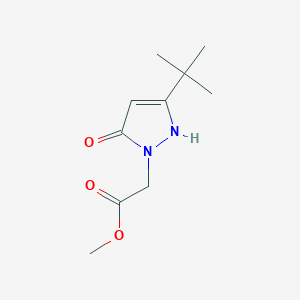
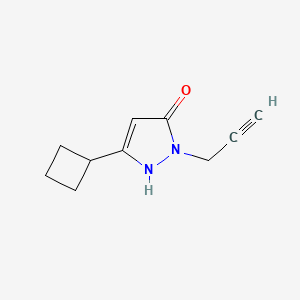

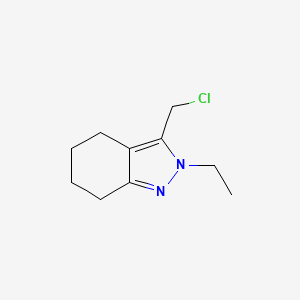
![3-(Pyridin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483959.png)
